(2-Chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate
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Overview
Description
“(2-Chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate” is a chemical compound. It is also known as "methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate" .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code:1S/C12H11ClNO2S/c1-8-4-2-3-5-10(8)11(15)16-7-9-6-14-12(13)17-9/h2-6,17H,7H2,1H3
. This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and chlorine (Cl) atoms in the molecule. Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 268.74 . Other physical and chemical properties are not available in the search results.Scientific Research Applications
Antioxidant Agents
Thiazole derivatives have been synthesized and evaluated for their antioxidant activities. For instance, a study described the synthesis of 5-arylazo-2-chloroacetamido-4-methylthiazole derivatives and their evaluation as antioxidant agents through molecular docking and in vitro studies. These derivatives demonstrated promising antioxidant activity, suggesting their potential in medicinal chemistry for developing new antioxidant agents (Hossan, 2020).
Metal Complexation
Thiazole derivatives have been shown to react with metal complexes, leading to the formation of novel compounds with potential applications in catalysis and material science. A study from 1974 explored the reaction of 2-chloro-derivatives of 5-methyl-1,3-thiazole with various metal complexes, highlighting the versatility of thiazole derivatives in forming cationic carbene complexes with metals such as iridium(III), nickel(II), palladium(II), and platinum(II) (Fraser, Roper, & Stone, 1974).
Antimicrobial and Antifungal Agents
Thiazole compounds have been evaluated for their antimicrobial and antifungal properties. A study synthesized thiazole derivatives and tested them for antibacterial and antifungal activities, demonstrating their potential as bioactive compounds in the development of new antimicrobial agents (Mistry & Desai, 2006).
Corrosion Inhibition
Thiazole derivatives have also been investigated for their corrosion inhibition properties. A study on the inhibitive and adsorption behavior of thiazole-4-carboxylates on mild steel in HCl solution demonstrated that these compounds can effectively inhibit corrosion, making them valuable for applications in materials science and engineering (El aoufir et al., 2020).
Photochromic Properties
Certain thiazole derivatives exhibit photochromic properties, which can be exploited in the development of materials that change color in response to light exposure. This property has potential applications in creating smart materials and sensors (Uchida, Nakayama, & Irie, 1990).
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-8-4-2-3-5-10(8)11(15)16-7-9-6-14-12(13)17-9/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGAMGRPRXLUHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324646 |
Source
|
Record name | (2-chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820148 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
672949-83-6 |
Source
|
Record name | (2-chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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